

Allyloxytrimethylsilane CAS number and molecular weight information

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Compound of Interest

Compound Name: Allyloxytrimethylsilane

Cat. No.: B091556

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Allyloxytrimethylsilane: A Technical Guide for Researchers

Allyloxytrimethylsilane, with the CAS number 18146-00-4, is a versatile organosilicon reagent widely employed in organic synthesis.^[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

Allyloxytrimethylsilane is a colorless liquid with a molecular formula of $C_6H_{14}OSi$ and a molecular weight of 130.26 g/mol.^[1] Key quantitative data for this compound are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	18146-00-4	[1]
Molecular Formula	C ₆ H ₁₄ OSi	[1]
Molecular Weight	130.26 g/mol	[1]
Boiling Point	100-102 °C	ChemicalBook
Density	0.773 g/mL at 25 °C	ChemicalBook
Refractive Index (n _{20/D})	1.397	ChemicalBook
Flash Point	31 °F	ChemicalBook

Synthesis of Allyloxytrimethylsilane

The synthesis of **allyloxytrimethylsilane** is typically achieved through the silylation of allyl alcohol with a suitable silylating agent, most commonly chlorotrimethylsilane, in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Silylation of Allyl Alcohol

This protocol outlines a general procedure for the preparation of **allyloxytrimethylsilane**.

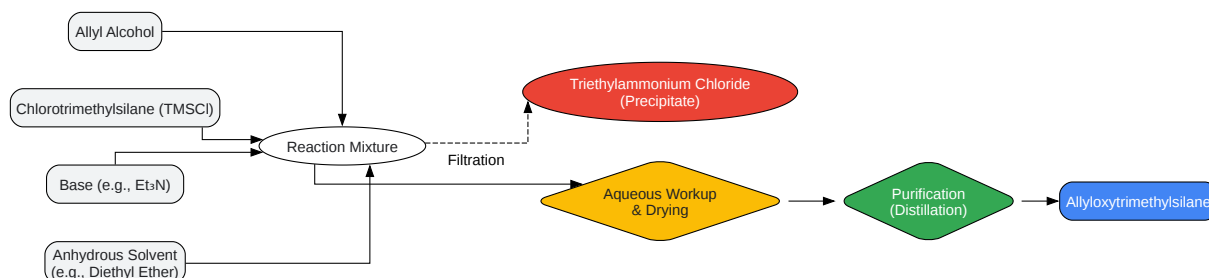
Materials:

- Allyl alcohol
- Chlorotrimethylsilane (TMSCl)
- Anhydrous triethylamine (Et₃N) or pyridine
- Anhydrous diethyl ether or dichloromethane (DCM)
- Anhydrous sodium sulfate
- Round-bottom flask with a magnetic stirrer
- Dropping funnel

- Reflux condenser
- Nitrogen or Argon gas inlet

Procedure:

- To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add allyl alcohol and a molar excess of anhydrous triethylamine (or pyridine) dissolved in anhydrous diethyl ether (or DCM).
- Cool the mixture in an ice bath.
- Slowly add a stoichiometric amount of chlorotrimethylsilane via a dropping funnel with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture will contain a precipitate of triethylammonium chloride. Filter the mixture to remove the salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by fractional distillation to obtain pure **allyloxytrimethylsilane**.



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Synthesis of **Allyloxytrimethylsilane** Workflow

Key Applications in Organic Synthesis

Allyloxytrimethylsilane serves as a valuable precursor to nucleophilic allyl species, primarily in reactions analogous to the Hosomi-Sakurai reaction. This reaction involves the Lewis acid-promoted allylation of various electrophiles, such as carbonyl compounds.

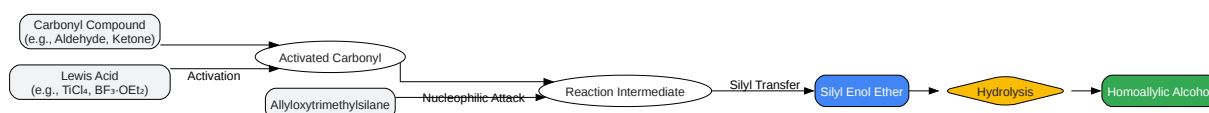
The Hosomi-Sakurai Type Reaction

In a typical Hosomi-Sakurai reaction, an allyltrimethylsilane reacts with an electrophile, activated by a Lewis acid.^{[2][3]} While **allyloxytrimethylsilane** is an oxygen-substituted analogue, it can participate in similar transformations, where the trimethylsilyl group is transferred to the carbonyl oxygen, and the allyl group attacks the carbonyl carbon.

General Reaction Mechanism:

- The Lewis acid activates the carbonyl compound, making it more electrophilic.
- The π -bond of the allyl group in **allyloxytrimethylsilane** acts as a nucleophile, attacking the activated carbonyl carbon.

- This attack is accompanied by the transfer of the trimethylsilyl group to the carbonyl oxygen, forming a silyl enol ether.
- Subsequent workup can hydrolyze the silyl enol ether to the corresponding homoallylic alcohol.



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Generalized Hosomi-Sakurai Reaction Pathway

Experimental Protocol: Allylation of a Carbonyl Compound

This protocol provides a general methodology for the allylation of an aldehyde or ketone using **allyloxytrimethylsilane**.

Materials:

- Aldehyde or Ketone
- **Allyloxytrimethylsilane**
- Lewis Acid (e.g., Titanium tetrachloride (TiCl₄), Boron trifluoride diethyl etherate (BF₃·OEt₂))
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Round-bottom flask with a magnetic stirrer
- Syringe
- Nitrogen or Argon gas inlet

Procedure:

- To a dry, nitrogen-flushed round-bottom flask, add the carbonyl compound dissolved in anhydrous DCM.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add the Lewis acid (e.g., a 1M solution of TiCl_4 in DCM) via syringe.
- Stir the mixture for 15-30 minutes at -78 °C.
- Add **allyloxytrimethylsilane** dropwise via syringe.
- Allow the reaction to stir at -78 °C for several hours, monitoring its progress by TLC.
- Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
- Allow the mixture to warm to room temperature.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the resulting crude product, typically a silyl enol ether, by flash column chromatography. If the homoallylic alcohol is the desired product, an acidic workup can be employed to hydrolyze the silyl enol ether.

Conclusion

Allyloxytrimethylsilane is a key reagent in organic synthesis, offering a reliable method for the introduction of an allyl group. Its synthesis from readily available starting materials and its utility in carbon-carbon bond-forming reactions, particularly in Hosomi-Sakurai type allylations, make it an important tool for medicinal chemists and researchers in drug discovery for the construction of complex molecular architectures.

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References

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